molecular formula C26H30N4O10Zn B11835507 zinc(II) (4-(methylamino)benzoyl)-L-glutamate

zinc(II) (4-(methylamino)benzoyl)-L-glutamate

Cat. No.: B11835507
M. Wt: 623.9 g/mol
InChI Key: NALAYSFHTGFWJU-RCWTXCDDSA-L
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Description

Zinc(II) (4-(methylamino)benzoyl)-L-glutamate is a coordination compound where zinc(II) is complexed with 4-(methylamino)benzoyl and L-glutamate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc(II) (4-(methylamino)benzoyl)-L-glutamate typically involves the reaction of zinc salts with 4-(methylamino)benzoyl-L-glutamate under controlled conditions. One common method is to dissolve zinc acetate in a suitable solvent, such as methanol, and then add 4-(methylamino)benzoyl-L-glutamate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as solvent recovery and recycling, as well as the use of automated systems to control reaction parameters like temperature, pH, and concentration to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Zinc(II) (4-(methylamino)benzoyl)-L-glutamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zinc oxides, while substitution reactions can produce new zinc complexes with different ligands .

Scientific Research Applications

Zinc(II) (4-(methylamino)benzoyl)-L-glutamate has several scientific research applications:

Mechanism of Action

The mechanism of action of zinc(II) (4-(methylamino)benzoyl)-L-glutamate involves its interaction with biological molecules. The zinc(II) center can coordinate with various biomolecules, altering their structure and function. This coordination can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects. The molecular targets include enzymes with zinc-binding sites, and the pathways involved are often related to metal ion homeostasis and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinc(II) (4-(methylamino)benzoyl)-L-glutamate is unique due to the specific combination of 4-(methylamino)benzoyl and L-glutamate ligands, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C26H30N4O10Zn

Molecular Weight

623.9 g/mol

IUPAC Name

zinc;(2S)-5-hydroxy-2-[[4-(methylamino)benzoyl]amino]-5-oxopentanoate

InChI

InChI=1S/2C13H16N2O5.Zn/c2*1-14-9-4-2-8(3-5-9)12(18)15-10(13(19)20)6-7-11(16)17;/h2*2-5,10,14H,6-7H2,1H3,(H,15,18)(H,16,17)(H,19,20);/q;;+2/p-2/t2*10-;/m00./s1

InChI Key

NALAYSFHTGFWJU-RCWTXCDDSA-L

Isomeric SMILES

CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CNC1=CC=C(C=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Zn+2]

Canonical SMILES

CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)[O-].CNC1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)[O-].[Zn+2]

Origin of Product

United States

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